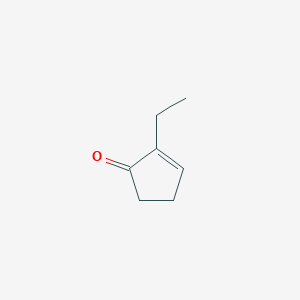
2-Ethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is a cyclic ketone with a five-membered ring structure, featuring an ethyl group and a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst . This reaction typically requires high pressure and temperature conditions to achieve good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethylcyclopentadiene. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
Oxidation: this compound oxide
Reduction: 2-Ethylcyclopentanol
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-Ethylcyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylcyclopent-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Similar structure but lacks the ethyl group.
2-Methylcyclopent-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-Ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-Ethylcyclopent-2-en-1-one (CAS No. 2931-10-4) is a cyclopentenone compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a cyclopentene ring with an ethyl substituent and a ketone functional group, which contributes to its reactivity and biological activity. Its molecular formula is C7H10O, and it has been identified as a potential precursor in various synthetic pathways in organic chemistry .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential applications in developing antimicrobial agents.
2. Anti-inflammatory Effects
- Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
3. Antioxidant Activity
- Preliminary investigations indicate that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
The biological activities of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The ketone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may influence receptor functions, thereby altering signaling pathways involved in inflammation and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antioxidant | Exhibits potential antioxidant properties |
Notable Research Findings
- A study published in the Journal of Organic Chemistry highlighted the synthesis of cyclopentenones, including this compound, and their subsequent evaluation for biological activity. This research found that derivatives of cyclopentenones often exhibited enhanced antimicrobial and anti-inflammatory properties compared to their parent compounds .
- In another investigation, the compound was tested for its efficacy against specific bacterial strains, yielding promising results that suggest its utility in pharmaceutical applications aimed at combating infections .
Properties
CAS No. |
143629-30-5 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h4H,2-3,5H2,1H3 |
InChI Key |
GKDBCXCOTZXACW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















